molecular formula C14H18N2O2 B14010281 1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester CAS No. 5439-83-8

1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester

Cat. No.: B14010281
CAS No.: 5439-83-8
M. Wt: 246.30 g/mol
InChI Key: XCLWRWMGOGPGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester is an ethyl ester derivative of indole-2-carboxylic acid with a dimethylaminomethyl substituent at the 3-position of the indole ring. Ethyl indole-2-carboxylates are often studied for their bioactivity, particularly in neurological and synthetic organic chemistry contexts .

Properties

CAS No.

5439-83-8

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 3-[(dimethylamino)methyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C14H18N2O2/c1-4-18-14(17)13-11(9-16(2)3)10-7-5-6-8-12(10)15-13/h5-8,15H,4,9H2,1-3H3

InChI Key

XCLWRWMGOGPGDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)CN(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl Indole-2-carboxylate Core

The starting point for the synthesis is typically ethyl 1H-indole-2-carboxylate, which serves as the scaffold for further functionalization.

  • Commercial availability : Ethyl 5-chloro-1H-indole-2-carboxylate is commercially available and often used as a precursor for substituted derivatives.

  • Alternative synthesis : The indole-2-carboxylate core can be synthesized via the Hemetsberger–Knittel indole synthesis, which involves the Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to yield indole-2-carboxylates.

Friedel–Crafts Acylation and Reduction for C3 Substitution (Alternative Pathway)

An alternative synthetic route involves Friedel–Crafts acylation at the 3-position of ethyl 5-chloro-1H-indole-2-carboxylate followed by reduction to introduce alkyl substituents:

  • Step 1: Friedel–Crafts Acylation

    • Reagents: Anhydrous aluminum chloride and selected acyl chlorides.

    • Conditions: Reaction in anhydrous 1,2-dichloroethane under argon atmosphere at room temperature with reflux for 2–3 hours.

    • Outcome: Formation of ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates.

  • Step 2: Reduction of Ketone

    • Reagents: Triethylsilane or trifluoroacetic acid.

    • Conditions: Stirring at 0 °C to room temperature for several hours.

    • Outcome: Conversion of acyl groups to alkyl groups at the 3-position.

  • Step 3: Hydrolysis

    • Reagents: Sodium hydroxide aqueous solution.

    • Conditions: Reflux in ethanol for 2 hours.

    • Outcome: Hydrolysis of esters to yield indole-2-carboxylic acids.

  • Step 4: Coupling with Amines

    • Reagents: Amines such as dimethylamine derivatives, coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), and bases like diisopropylethylamine.

    • Conditions: Room temperature in anhydrous DMF for 4–12 hours.

    • Outcome: Formation of amide derivatives, potentially including the dimethylaminomethyl substituted indole esters.

This pathway demonstrates a modular approach to functionalizing the indole nucleus, although the direct Mannich reaction is more straightforward for installing the dimethylaminomethyl group.

Reduction of Indole-2-carboxylic Acid Esters to Indoline Derivatives (Related Process)

A related synthetic approach involves the reduction of indole-2-carboxylic acid or ester to indoline-2-carboxylic acid or ester, which can be an intermediate in the preparation of substituted indoles:

  • Reagents : Dry hydrogen chloride gas and stannous chloride in an alkanol solvent.

  • Conditions : Atmospheric pressure, temperature range -25° C to +25° C, reaction time 2 to 24 hours.

  • Workup : Treatment with aqueous potassium or sodium hydroxide, followed by acidification to isolate the product.

  • Application : This process can be adapted to prepare intermediates for further functionalization at the 3-position.

Experimental Data and Reaction Yields

The following table summarizes typical yields and conditions for key steps based on literature data:

Step Conditions Yield (%) Notes
Friedel–Crafts Acylation AlCl3, acyl chloride, 1,2-dichloroethane, reflux 2–3 h 70–85 Monitored by TLC, purified by chromatography
Reduction of Ketone to Alkyl Triethylsilane or TFA, 0 °C to RT, 4–12 h 65–80 Smooth conversion, TLC monitored
Hydrolysis of Ester to Acid NaOH aqueous, reflux in ethanol 2 h 75–90 Acidification to precipitate acid
Amide Coupling with Amines BOP, DIPEA, DMF, RT, 4–12 h 60–85 Purified by recrystallization or chromatography
Reduction of Indole to Indoline HCl gas, SnCl2, alkanol, -25° C to 25° C, 2–24 h Variable Intermediate for further modifications

Summary of Preparation Strategy

  • Start with ethyl 1H-indole-2-carboxylate or its substituted analogs.

  • Introduce the 3-(dimethylaminomethyl) substituent via Mannich reaction or through Friedel–Crafts acylation followed by reduction and amide coupling.

  • Maintain the ethyl ester functionality at the 2-position throughout the synthesis or hydrolyze and re-esterify as needed.

  • Purify intermediates and final products by chromatographic techniques and recrystallization.

Additional Considerations

  • Solvent choice : Anhydrous solvents like DMF, dichloroethane, and ethanol are preferred for different steps to ensure reaction efficiency and product purity.

  • Reaction monitoring : Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.

  • Scale-up : Batch and high-throughput nanoscale syntheses have been reported for related indole derivatives, highlighting the scalability of these methods.

  • Safety and handling : Use of dry hydrogen chloride gas and stannous chloride requires appropriate safety measures due to corrosiveness and toxicity.

This detailed overview integrates key synthetic routes, reaction conditions, and yields for the preparation of 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester, supported by authoritative patent and peer-reviewed literature sources.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby affecting biochemical pathways . The dimethylamino methyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Ethyl Indole-2-Carboxylate Derivatives

Key structural variations among similar compounds include substituents at the 3-position, modifications to the indole ring, and ester functional groups. Below is a comparative analysis based on available

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
1H-Indole-2-carboxylic acid, ethyl ester (base compound) None C₁₁H₁₁NO₂ 189.21 Baseline hydrophobicity; precursor for derivatives. No substituents enhance solubility.
Ethyl 3-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate 3-(2-Dimethylaminoethyl) C₁₅H₂₀N₂O₂ 260.34 Linked to serotonin (5-HT1F) receptor modulation; tertiary amine enhances polarity.
1H-Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester 3-Methyl, saturated indole ring C₁₂H₁₇NO₂ 207.27 Reduced aromaticity due to tetrahydro ring; potential conformational flexibility.
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate 3-Cyanomethyl C₁₃H₁₂N₂O₂ 228.25 Cyanomethyl group increases reactivity for further functionalization (e.g., nucleophilic addition).
1H-Indole-2-carboxylic acid, 5-formyl-3-propyl-, ethyl ester 3-Propyl, 5-formyl C₁₅H₁₇NO₃ 259.30 Formyl group enables Schiff base formation; propyl chain may enhance lipophilicity.

Physicochemical and Pharmacological Differences

  • Substituent Effects: The dimethylaminomethyl/ethyl group (e.g., in ) introduces polarity due to the tertiary amine, improving water solubility compared to alkyl or aromatic substituents (e.g., 3-methyl in ). Cyanomethyl () and formyl () groups enhance chemical reactivity, making these derivatives suitable for further synthetic modifications.
  • By contrast, hexadecanoic acid ethyl ester derivatives () exhibit antioxidant properties, though these are structurally distinct from indole-based analogs.

Biological Activity

1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester, is a compound that belongs to the indole class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H20N2O2
  • CAS Number : 11747350

The structure includes an indole ring, a carboxylic acid moiety, and a dimethylaminoethyl side chain, which contribute to its biological properties.

Antiviral Activity

Recent research has highlighted the antiviral potential of indole derivatives, particularly against HIV-1. A study demonstrated that indole-2-carboxylic acid derivatives can inhibit the integrase enzyme critical for viral replication. The compound exhibited an IC50 value of 32.37 μM in inhibiting integrase strand transfer activity . Further optimization led to derivatives with enhanced activity, such as compound 17a, which achieved an IC50 of 3.11 μM, indicating significant antiviral potential .

Antitumor Activity

Indole derivatives have also been investigated for their cytotoxic effects on cancer cells. For instance, certain indole compounds have shown selective toxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects . The mechanism often involves the induction of apoptosis in cancer cells, mediated by various cellular pathways.

Antifungal Activity

Indole derivatives have demonstrated antifungal properties as well. A study identified antifungal metabolites from Bacillus species that include indole derivatives, highlighting their potential in agricultural applications and as therapeutic agents against fungal infections .

The mechanisms through which 1H-indole-2-carboxylic acid and its derivatives exert their biological effects include:

  • Metal Chelation : The indole nucleus can chelate metal ions (e.g., Mg²⁺) within enzyme active sites, disrupting enzyme function and inhibiting viral replication .
  • Interaction with Cellular Targets : Indole compounds can interact with various cellular targets involved in signaling pathways related to cell growth and apoptosis, making them promising candidates for cancer therapy .

Table 1: Summary of Biological Activities and IC50 Values

Compound Activity IC50 (μM) Reference
Indole-2-carboxylic acidIntegrase inhibitor32.37
Compound 17aEnhanced integrase inhibition3.11
Indole derivative XCytotoxic on breast cancer cellsN/A
Antifungal metabolite YAntifungal activityN/A

Q & A

Basic: What are the standard synthetic routes for preparing 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester?

The compound is typically synthesized via multi-step procedures involving Fischer indole cyclization and Vilsmeier-Haack formylation . For example:

Japp–Klingemann condensation of 3,5-dichloroaniline to form an intermediate hydrazone.

Fischer indole cyclization under acidic conditions to yield the indole-2-carboxylate core .

Vilsmeier–Haack formylation to introduce the aldehyde group at position 3, followed by ester hydrolysis and re-esterification to stabilize the carboxylate group .

Mannich reaction with dimethylamine to introduce the (dimethylamino)methyl substituent .

Advanced: How can reaction conditions be optimized to minimize byproducts during the Vilsmeier-Haack formylation step?

Key variables include:

  • Temperature control : Maintaining reflux conditions (e.g., DCE at ~80°C) to avoid over-formylation.
  • Reagent stoichiometry : Precise use of POCl₃ and DMF (1:1.1 molar ratio) to prevent side reactions like dimerization .
  • Workup protocols : Quenching with ice-water to hydrolyze excess reagents and column chromatography (silica gel, ethyl acetate/hexane) for purification .

Basic: What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the indole backbone, ester group (δ ~4.3 ppm for ethyl ester), and dimethylamino protons (δ ~2.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify the exact mass (e.g., C₁₅H₂₀N₂O₂ requires m/z 276.1474) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?

Contradictory activity (e.g., receptor binding vs. functional assays) may arise from:

  • Solubility differences : Use of DMSO vs. aqueous buffers affects bioavailability. Adjust with co-solvents like cyclodextrins .
  • Metabolic instability : Incubate the compound with liver microsomes to assess ester hydrolysis rates and identify active metabolites .
  • Structural analogs : Compare with derivatives lacking the dimethylamino group to isolate the pharmacophore’s role .

Basic: What are common strategies for hydrolyzing the ethyl ester to the free carboxylic acid?

  • Alkaline hydrolysis : Reflux with LiOH·H₂O in THF/water (3:1) for 2–3 hours, followed by acidification (2N HCl) to precipitate the acid .
  • Enzymatic hydrolysis : Use lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.4) for selective cleavage without disturbing the indole ring .

Advanced: What computational methods aid in predicting the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to cysteine leukotriene receptors (CysLT₁), leveraging the dimethylamino group’s electrostatic interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ester group in hydrophobic binding pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., ester vs. amide) with IC₅₀ values from calcium channel blockade assays .

Basic: How is the compound purified after synthesis?

  • Recrystallization : Use DMF/acetic acid (1:5) to remove polar byproducts .
  • Flash chromatography : Silica gel with gradient elution (5–20% ethyl acetate in hexane) .
  • Distillation : For volatile impurities, employ short-path distillation under reduced pressure (1–2 mmHg) .

Advanced: What strategies improve yield in the Mannich reaction step?

  • Catalyst optimization : Use p-TsOH (5 mol%) to accelerate iminium ion formation .
  • Solvent selection : Polar aprotic solvents (DMF or DCE) enhance nucleophilic attack by dimethylamine .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% .

Basic: What safety precautions are required when handling this compound?

  • Ventilation : Use fume hoods due to potential release of dimethylamine vapors during degradation .
  • PPE : Nitrile gloves and lab coats to prevent skin contact (LD₅₀ data suggests moderate toxicity) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can researchers validate the compound’s role as a calcium channel blocker?

  • Electrophysiological assays : Patch-clamp studies on HEK293 cells expressing L-type Ca²⁺ channels to measure current inhibition .
  • Radioligand binding : Compete with [³H]nitrendipine in rabbit aorta membranes to confirm dihydropyridine-site interaction .
  • SAR studies : Modify the ethyl ester to methyl or tert-butyl esters and compare IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.